

# An In-Depth Technical Guide to 5-Nitro-2-furoyl chloride

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## Compound of Interest

Compound Name: *5-Nitro-2-furoyl chloride*

Cat. No.: *B1347027*

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CAS Number: 25084-14-4

This technical guide provides a comprehensive overview of **5-Nitro-2-furoyl chloride**, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Physicochemical Properties

**5-Nitro-2-furoyl chloride** is a solid at room temperature with the following key properties:

Property	Value	Reference(s)
CAS Number	25084-14-4	
Molecular Formula	C <sub>5</sub> H <sub>2</sub> CINO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	175.53 g/mol	
Appearance	Solid	<a href="#">[2]</a>
Melting Point	34-41 °C	
Boiling Point	137-140 °C at 15 mmHg	<a href="#">[3]</a>
InChI Key	OLEFNFXYGGTROA-UHFFFAOYSA-N	
SMILES	[O-]--INVALID-LINK-- c1ccc(o1)C(Cl)=O	

## Safety Information

**5-Nitro-2-furoyl chloride** is classified as a corrosive substance and requires careful handling in a laboratory setting.[\[1\]](#) Appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat, should be worn at all times.

Hazard Information	Details	Reference(s)
GHS Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	
Hazard Statement	H314: Causes severe skin burns and eye damage.	
Precautionary Statements	P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363	
Storage Class	8A: Combustible corrosive hazardous materials	

# Synthesis of 5-Nitro-2-furoyl chloride

**5-Nitro-2-furoyl chloride** is typically synthesized from its corresponding carboxylic acid, 5-nitro-2-furoic acid. The following protocols are based on established laboratory methods.

## Experimental Protocol 1: Synthesis using Oxalyl Chloride

This method utilizes oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

### Materials:

- 5-Nitro-2-furoic acid
- Dichloromethane (DCM)
- Oxalyl chloride
- Dimethylformamide (DMF)

### Procedure:

- In a round-bottom flask, dissolve 5-nitro-2-furoic acid (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add oxalyl chloride (10 eq) to the cooled solution.<sup>[4]</sup>
- Add a catalytic amount of DMF to the reaction mixture.<sup>[4]</sup>
- Allow the reaction to warm to room temperature and stir for 3 hours.<sup>[4]</sup>
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield **5-nitro-2-furoyl chloride**.<sup>[4]</sup>

## Experimental Protocol 2: Synthesis using Thionyl Chloride

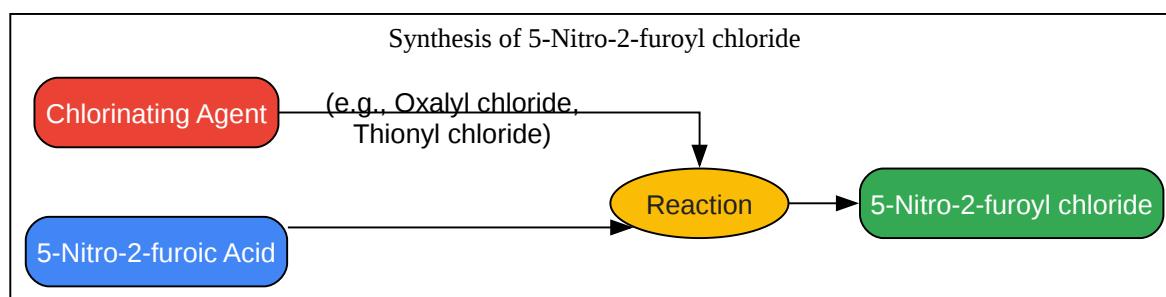
An alternative method involves the use of thionyl chloride.

### Materials:

- 5-Nitro-2-furoic acid
- Thionyl chloride
- Ether
- Dimethylformamide (DMF)

### Procedure:

- Combine 5-nitro-2-furoic acid (1.0 eq) and thionyl chloride (1.2 eq) in ether.[\[5\]](#)
- Add a catalytic amount of DMF to the mixture.[\[5\]](#)
- Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.[\[5\]](#)
- Decant the ether solution.
- Remove the solvent under reduced pressure to obtain **5-nitro-2-furoyl chloride**.[\[5\]](#)



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Caption: Synthesis of **5-Nitro-2-furoyl chloride** from 5-Nitro-2-furoic acid.

## Reactivity and Synthetic Applications

As an acyl chloride, **5-nitro-2-furoyl chloride** is a reactive electrophile that readily undergoes nucleophilic acyl substitution. This reactivity makes it a valuable intermediate for the synthesis of a variety of derivatives, including amides and esters, which are common moieties in drug candidates.

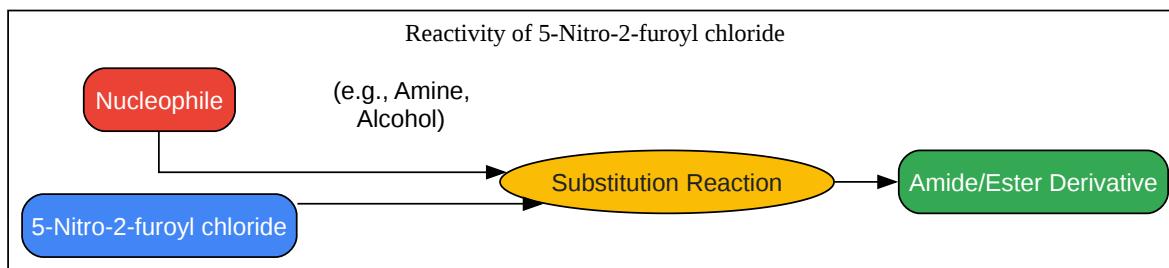
### General Protocol for Amide Synthesis:

- Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Cool the solution to 0 °C.
- Slowly add a solution of **5-nitro-2-furoyl chloride** (1.05 eq) in the same solvent.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

### General Protocol for Ester Synthesis:

- Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).<sup>[5]</sup>
- Cool the solution to 0 °C.
- Slowly add a solution of **5-nitro-2-furoyl chloride** (1.05 eq) in the same solvent.<sup>[5]</sup>

- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).  
[5]
- Work-up the reaction by washing with water, dilute acid, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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Caption: General reaction scheme for **5-Nitro-2-furoyl chloride**.

## Significance in Drug Discovery

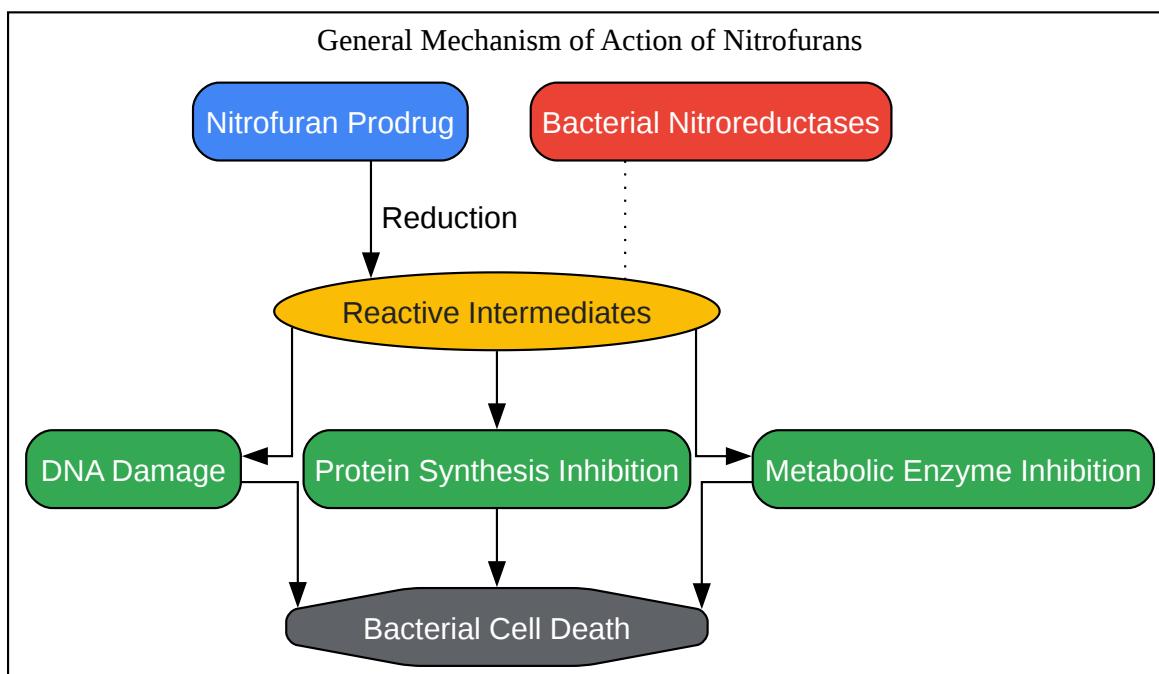
The 5-nitrofuran scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a broad spectrum of antimicrobial activity.[6] The biological activity of nitrofurans is generally attributed to the reductive activation of the nitro group by bacterial nitroreductases to form reactive intermediates.[7][8] These intermediates can then interact with and damage various cellular macromolecules, including DNA, RNA, and proteins, leading to bacterial cell death.[7][8][9]

The mechanism of action for nitrofurans, such as nitrofurantoin, involves several key steps within the bacterial cell:

- Uptake: The nitrofuran compound is taken up by the bacterial cell.

- Reductive Activation: Bacterial nitroreductases (e.g., NfsA and NfsB) reduce the 5-nitro group in a stepwise manner, generating highly reactive electrophilic intermediates like nitro-anion radicals and hydroxylamine.[7]
- Macromolecular Damage: These reactive intermediates are non-specific and can attack various nucleophilic sites on cellular macromolecules.[7] This can lead to DNA strand breakage, inhibition of ribosomal protein synthesis, and disruption of essential metabolic pathways such as the citric acid cycle.[7][8]

This multi-targeted mechanism of action is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.



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